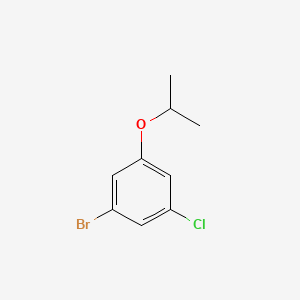

1-Bromo-3-chloro-5-isopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

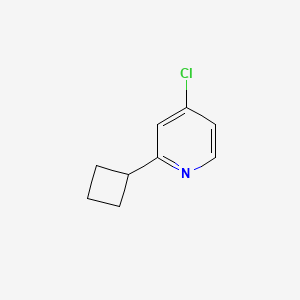

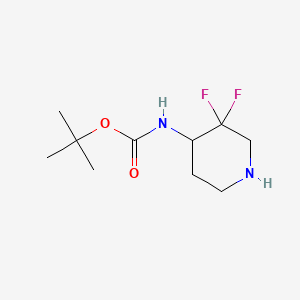

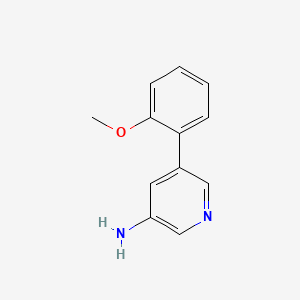

1-Bromo-3-chloro-5-isopropoxybenzene is a chemical compound with the molecular formula C9H10BrClO . It has a molecular weight of 249.53 . The IUPAC name for this compound is 1-bromo-3-chloro-5-isopropoxybenzene .

Synthesis Analysis

The synthesis of 1-Bromo-3-chloro-5-isopropoxybenzene can be carried out using electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring . This reaction can be successfully performed in an undergraduate laboratory using techniques accumulated over one’s organic chemistry laboratory career .Molecular Structure Analysis

The molecular structure of 1-Bromo-3-chloro-5-isopropoxybenzene consists of a benzene ring with bromo, chloro, and isopropoxy substituents . The InChI code for this compound is 1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

1-Bromo-3-chloro-5-isopropoxybenzene has a density of 1.4±0.1 g/cm3, a boiling point of 237.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 125.9±11.9 °C . The compound has a molar refractivity of 53.0±0.3 cm3 .Applications De Recherche Scientifique

Direct Chain End Functionalization in Polymer Chemistry

1-Bromo-3-chloro-5-isopropoxybenzene plays a role in the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene polymerizations, facilitating direct chain end functionalization. This application demonstrates its utility in creating polymers with specific terminal functional groups, which are crucial for further chemical modifications or for imparting specific properties to the polymers (Morgan, Martínez-Castro, & Storey, 2010).

Structural Chemistry and X-ray Diffraction Studies

In the realm of structural chemistry, derivatives of 1-Bromo-3-chloro-5-isopropoxybenzene, such as 1-(halomethyl)-3-nitrobenzene compounds, have been explored for their anisotropic displacement parameters. These parameters are critical for understanding the molecular and crystal structure of materials, impacting their physical properties and applications (Mroz, Wang, Englert, & Dronskowski, 2020).

Advanced Materials and Ring Expansion Reactions

Research into the ring expansion of alumole derivatives to create 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene showcases the compound's potential in synthesizing novel materials with unique properties. These materials could have applications in catalysis, optoelectronics, or as precursors for further synthetic transformations (Agou et al., 2015).

Chemical Reactivity and Molecular Synthesis

Studies on the chemical reactivity of 1-Bromo-3-chloro-5-isopropoxybenzene derivatives have led to the development of novel synthetic pathways and the creation of complex molecules. These findings are essential for the pharmaceutical industry, agrochemicals, and the synthesis of organic materials with specific functions (El Idrissi et al., 2021).

Propriétés

IUPAC Name |

1-bromo-3-chloro-5-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWVUTFRDAIKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682129 |

Source

|

| Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242336-66-8 |

Source

|

| Record name | 1-Bromo-3-chloro-5-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)

![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)